molecular formula C11H10N4OS B2615304 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 886152-14-3

1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B2615304
CAS No.: 886152-14-3
M. Wt: 246.29
InChI Key: QVRBKESQQFESET-UHFFFAOYSA-N
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Description

1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique triazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a triazolo[1,5-a]pyrimidine derivative with a propargyl halide in the presence of a base. The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the propargyl or methylthio groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolo[1,5-a]pyrimidine core can bind to active sites, modulating the activity of the target proteins and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanol
  • 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]amine

Uniqueness

Compared to similar compounds, 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its ethanone functional group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(7-methyl-2-prop-2-ynylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-4-5-17-11-13-10-12-6-9(8(3)16)7(2)15(10)14-11/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRBKESQQFESET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC#C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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